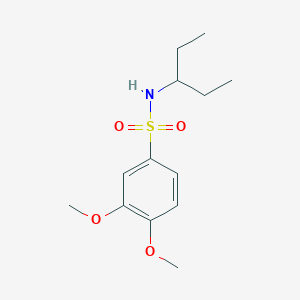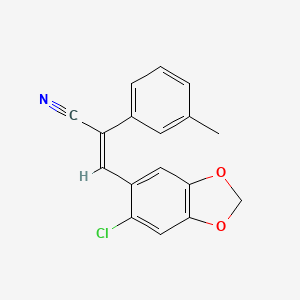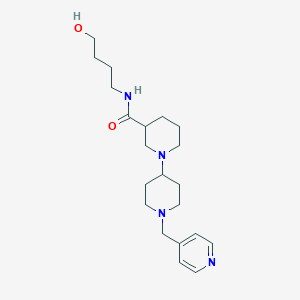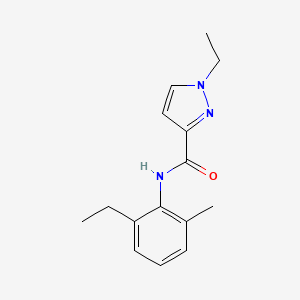![molecular formula C15H13N3O3 B5353845 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide](/img/structure/B5353845.png)
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids. For example, the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki or Sonogashira coupling, using appropriate furan derivatives and palladium catalysts.
Final Assembly: The final step involves the coupling of the oxadiazole and furan moieties to form the desired compound. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar chemical properties and reactivity.
Furan Derivatives: Compounds containing the furan ring can be compared in terms of their chemical behavior and applications.
Uniqueness
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide is unique due to the combination of the oxadiazole and furan rings, which imparts distinct chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-12(7-8-20-10)15(19)16-9-13-17-14(18-21-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTPBUQEGGTORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5353767.png)
![(3aR*,5R*,6S*,7aS*)-2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5353777.png)


![trans-4-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)cyclohexanol](/img/structure/B5353807.png)
![ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5353810.png)
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5353820.png)

![[1-(4-aminopyrimidin-2-yl)-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5353850.png)

![11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5353861.png)
![8-[4-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5353868.png)
![2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5353872.png)
